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Compound of Interest

Compound Name:
4-Methoxy-5-

methylnicotinaldehyde

CAS No.: 123506-70-7

Cat. No.: B050920

Get Quote

An in-depth guide to the analytical characterization of novel chemical entities is essential for

ensuring their identity, purity, and quality, which are foundational requirements for their

application in research and drug development. 4-Methoxy-5-methylnicotinaldehyde, a

substituted pyridine derivative, presents a unique analytical challenge due to its specific

combination of functional groups: a pyridine ring, an aldehyde, a methoxy group, and a methyl

group. This guide provides a comprehensive suite of analytical techniques and detailed

protocols designed for researchers, scientists, and drug development professionals to

thoroughly characterize this molecule.

As a Senior Application Scientist, the following notes are structured not as a rigid template but

as a logical workflow, explaining the causality behind experimental choices to ensure robust

and reliable characterization. Each protocol is designed to be self-validating, incorporating

system suitability and quality control checks.
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A preliminary understanding of the compound's physicochemical properties is critical for

selecting appropriate analytical conditions, such as solvents and temperature programs. While

specific experimental data for 4-Methoxy-5-methylnicotinaldehyde is not widely published,

properties can be estimated based on its structure and data from analogous compounds.

Property Value Rationale / Source

Chemical Structure

4-methoxy, 5-methyl

substituted pyridine-3-

carbaldehyde

Molecular Formula C₈H₉NO₂ Derived from structure

Molecular Weight 151.16 g/mol
Calculated from molecular

formula

Appearance White to yellow solid
Typical for similar aromatic

aldehydes

Solubility

Soluble in methanol,

acetonitrile, chloroform;

sparingly soluble in water

Predicted based on polarity of

functional groups

Storage 2-8°C, inert atmosphere
Recommended for aldehydes

to prevent oxidation

Overall Analytical Workflow
The comprehensive characterization of 4-Methoxy-5-methylnicotinaldehyde requires an

integrated approach where multiple analytical techniques are used to build a complete profile of

the molecule's structure and purity.
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Overall analytical workflow for characterizing 4-Methoxy-5-methylnicotinaldehyde.

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most definitive technique for the structural

elucidation of organic molecules. For 4-Methoxy-5-methylnicotinaldehyde, ¹H NMR will

confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon

environments. 2D NMR experiments like COSY and HSQC may be used to resolve any

ambiguities. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good

starting point due to its ability to dissolve a wide range of organic compounds.

Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0

ppm).

Instrumentation and Conditions:

Spectrometer: 400 MHz (or higher) spectrometer (e.g., Bruker Avance series).[1]

¹H NMR Parameters:

Pulse Program:zg30 (standard 30-degree pulse).

Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

Relaxation Delay (D1): 1.0 s.[1]

¹³C NMR Parameters:

Pulse Program:zgpg30 (power-gated decoupling for proton noise decoupling).

Number of Scans (NS): 1024 (more scans are needed due to the low natural

abundance of ¹³C).[1]

Relaxation Delay (D1): 2.0 s.[1]

Data Analysis:

Process the raw data (Free Induction Decay - FID) using appropriate software (e.g.,

MestReNova, TopSpin).

Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm).[1]

Expected ¹H NMR Signals:

An aldehyde proton (CHO) singlet between δ 9.5-10.5 ppm.
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Two aromatic protons on the pyridine ring (singlets or narrow doublets).

A methoxy group (OCH₃) singlet around δ 3.8-4.2 ppm.[2]

A methyl group (CH₃) singlet around δ 2.2-2.6 ppm.

Expected ¹³C NMR Signals:

An aldehyde carbonyl carbon (C=O) between δ 185-195 ppm.[3]

Aromatic and heteroaromatic carbons in the δ 110-165 ppm range.

A methoxy carbon (OCH₃) around δ 55-60 ppm.[2][4]

A methyl carbon (CH₃) around δ 15-25 ppm.

Weigh 5-10 mg
of Sample

Dissolve in ~0.7 mL
CDCl₃ in NMR Tube

Acquire ¹H and ¹³C Spectra
on 400 MHz Spectrometer

Process FID
(Fourier Transform, Phasing)

Reference to Solvent Peak
(CDCl₃: 7.26/77.16 ppm)

Assign Signals to
Molecular Structure

Click to download full resolution via product page
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Experimental workflow for NMR analysis.

Molecular Weight Confirmation by Mass
Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the

compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS)

is particularly powerful as it can distinguish between compounds with the same nominal mass

but different elemental formulas. The choice of ionization method depends on the sample's

properties and the chromatographic system used. For a compound like this, either Electron

Ionization (EI) via GC-MS or Electrospray Ionization (ESI) via LC-MS would be appropriate.

Protocol: High-Resolution Mass Spectrometry (HRMS)
Analysis

Sample Preparation:

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile

or methanol.

Instrumentation and Conditions (LC-MS/ESI Example):

Mass Spectrometer: Time-of-Flight (TOF) or Orbitrap mass analyzer capable of high

resolution (>10,000).

Ionization Mode: Positive Electrospray Ionization (ESI+), as the pyridine nitrogen is readily

protonated.

Mass Range: m/z 50-500.

Data Analysis:

Look for the protonated molecular ion [M+H]⁺ at m/z 152.0706. The high-resolution

measurement should be within 5 ppm of the theoretical mass.

Other adducts like [M+Na]⁺ (m/z 174.0525) may also be observed.[5]
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Analyze fragmentation patterns to further confirm the structure. Common fragments

could include the loss of the aldehyde group (-CHO) or the methyl radical (-CH₃).

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the industry standard for determining the

purity of non-volatile organic compounds.[6] A reversed-phase method using a C18 column is

the logical choice, as it effectively separates compounds based on hydrophobicity. The

aromatic nature of 4-Methoxy-5-methylnicotinaldehyde makes it an excellent chromophore

for UV detection. A gradient elution is often preferred over an isocratic one for novel

compounds as it can resolve impurities with a wider range of polarities.[6]

Protocol: Reversed-Phase HPLC (RP-HPLC) Method
Sample Preparation:

Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and

water at a concentration of 1.0 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of approximately

0.1 mg/mL.

Instrumentation and Conditions:

HPLC System: A standard system with a UV-Vis detector.[1]

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][6]

Mobile Phase:

Solvent A: Water with 0.1% formic acid (to ensure sharp peak shape).

Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

Methodological & Application
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Start with a low percentage of Solvent B (e.g., 20%) and ramp up to a high percentage

(e.g., 95%) over 15-20 minutes to elute any non-polar impurities.

Flow Rate: 1.0 mL/min.[1]

Column Temperature: 30 °C (for reproducible retention times).[1]

Detection Wavelength: Scan for the wavelength of maximum absorbance (λmax) using a

photodiode array (PDA) detector. Based on similar structures, a wavelength between 240-

280 nm is expected.[7][8]

Injection Volume: 10 µL.[1]

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity of the main peak as a percentage of the total peak area.

The method must be validated for parameters like linearity, precision, and accuracy

according to ICH guidelines.

Analysis of Volatile Impurities by Gas
Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is ideal for identifying and quantifying volatile or semi-volatile

impurities that may be present from the synthesis, such as residual solvents or starting

materials. The compound must be thermally stable for this technique to be viable. The

aldehyde functionality suggests that care must be taken to avoid degradation in the hot injector.

Protocol: GC-MS Analysis
Sample Preparation:

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like

dichloromethane or ethyl acetate.

Instrumentation and Conditions:
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GC System: A standard GC coupled to a mass spectrometer.[9]

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film

thickness).[10]

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 70°C, hold for 2 minutes.

Ramp: 10°C/min up to 280°C.

Hold: 5 minutes at 280°C.[1]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Mass Range: m/z 40-450.

Ion Source Temperature: 230 °C.

Data Analysis:

Identify the peak corresponding to 4-Methoxy-5-methylnicotinaldehyde.

For any other peaks, compare their mass spectra against a library (e.g., NIST) to

tentatively identify impurities.[1]

Electronic Properties by UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information on the electronic transitions

within the molecule, primarily related to its conjugated π-system.[12] While not typically used

for structural identification, it is a simple, robust method for quantitative analysis (using the

Beer-Lambert Law) and for confirming the presence of the chromophore.[13] The choice of

solvent is crucial, as it must be transparent in the measurement range.[12]
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Protocol: UV-Vis Spectral Analysis
Sample Preparation:

Prepare a very dilute solution of the compound in a UV-grade solvent such as ethanol or

methanol. The concentration should be chosen to give a maximum absorbance between

0.5 and 1.0.

Instrumentation and Conditions:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Scan Range: 200-400 nm.

Blank: Use the same solvent as used for the sample.

Data Analysis:

Record the wavelength of maximum absorbance (λmax). The extended conjugation of the

substituted pyridine ring is expected to result in strong absorption bands.[8][14]

Calculate the molar absorptivity (ε) if the concentration is known accurately, which is a

characteristic constant for the compound under specific solvent conditions.
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